3',5'-Dichloro-2,4'-dihydroxybenzanilide

Description

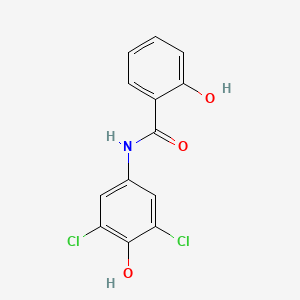

3',5'-Dichloro-2,4'-dihydroxybenzanilide (CAS: 55411-56-8) is a halogenated benzanilide derivative characterized by a 2,4'-dihydroxy-substituted benzanilide scaffold with 3',5'-dichloro substituents on the phenyl ring. Synonyms include SD-110, N-salicylo-(2,6-dichloro-4-aminophenol), and AKOS021204242 . Its structure combines electron-withdrawing chlorine atoms with hydroxyl groups, which may influence solubility, hydrogen bonding, and biological interactions. Industrial applications include use in metal surface cleaning agents and textile oiling agents due to its surfactant-like properties .

Properties

Molecular Formula |

C13H9Cl2NO3 |

|---|---|

Molecular Weight |

298.12 g/mol |

IUPAC Name |

N-(3,5-dichloro-4-hydroxyphenyl)-2-hydroxybenzamide |

InChI |

InChI=1S/C13H9Cl2NO3/c14-9-5-7(6-10(15)12(9)18)16-13(19)8-3-1-2-4-11(8)17/h1-6,17-18H,(H,16,19) |

InChI Key |

BPRWROSIZXZVSK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C(=C2)Cl)O)Cl)O |

Synonyms |

3',5'-dichloro-2,4'-dihydroxybenzanilide N-salicylo-(2,6-dichloro-4-aminophenol) SD 170 SD-170 |

Origin of Product |

United States |

Comparison with Similar Compounds

The biological and physicochemical properties of halogenated benzanilides are highly dependent on substituent patterns. Below, 3',5'-dichloro-2,4'-dihydroxybenzanilide is compared to structurally analogous compounds.

Substitution Patterns and Antimicrobial Activity

Evidence from antimicrobial studies highlights the critical role of substituent positions:

- B. subtilis Inhibition :

- C. albicans Suppression :

Table 1: Antimicrobial Activity of Selected Benzanilides

Anticancer and Cytotoxic Activity

Halogenation patterns significantly influence anticancer activity:

- 2,4-Dichloro Benzanilides : Exhibit superior cytotoxicity compared to 4-chloro analogs due to enhanced geometric complementarity with biological targets .

- 7,8-Dichloro Pyrimidinediones: Demonstrated optimal activity in thymidine phosphorylase inhibition, suggesting dichloro substitution at non-adjacent positions enhances efficacy .

- Phenylthiourea Analogs : N-(2,4-dichlorobenzoyl)-N’-phenylthiourea showed cytotoxic activity against MCF-7 and T47D cell lines, highlighting the role of dichloro substituents in apoptosis induction .

Table 2: Anticancer Activity of Dichloro-Substituted Compounds

Molecular Modeling and Docking Studies

QSAR studies on 2,4-dichloro benzoic acid derivatives reveal that chloro substituents improve binding affinity to enzymes like human thymidine phosphorylase (hTP) through hydrophobic interactions and halogen bonding . For example, docking scores (PDB: 1aj0) correlate with observed activity, suggesting substituent position impacts target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.